molecular formula C16H25NO2S B241618 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidine

1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidine

Cat. No. B241618
M. Wt: 295.4 g/mol
InChI Key: XNGDYJNNEOXHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidine, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone is not well understood. However, it is believed to act as a precursor in the synthesis of compounds that interact with various receptors in the body. For example, 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone has been used in the synthesis of compounds that interact with dopamine and serotonin receptors, which are implicated in various neurological disorders.
Biochemical and Physiological Effects:
1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone has also been shown to have analgesic properties and has been used in the synthesis of compounds that are being investigated as potential treatments for chronic pain.

Advantages and Limitations for Lab Experiments

1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone is a relatively simple compound to synthesize, making it readily available for use in lab experiments. It is also a versatile building block that can be used in the synthesis of a wide range of compounds. However, 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone is sensitive to air and moisture, which can affect its stability and purity. Therefore, it is important to handle and store the compound carefully.

Future Directions

There are many future directions for the study of 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone. For example, researchers could investigate its potential as a building block in the synthesis of compounds with therapeutic potential for various neurological and inflammatory disorders. Additionally, researchers could investigate the mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone and its derivatives to gain a better understanding of their biochemical and physiological effects. Finally, researchers could investigate methods for improving the stability and purity of 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone to facilitate its use in lab experiments.

Synthesis Methods

The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone involves the reaction of 4-piperidone with tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone along with hydrogen chloride and triethylamine hydrochloride as by-products. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone is widely used in the synthesis of various pharmaceuticals such as antipsychotics, antidepressants, and analgesics. It is also used in the synthesis of bioactive compounds such as amino acids, peptides, and alkaloids. 1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidinedone has been studied extensively for its potential as a building block in the synthesis of novel compounds with therapeutic potential.

properties

Product Name

1-(4-Tert-butylbenzenesulfonyl)-4-methylpiperidine

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C16H25NO2S/c1-13-9-11-17(12-10-13)20(18,19)15-7-5-14(6-8-15)16(2,3)4/h5-8,13H,9-12H2,1-4H3

InChI Key

XNGDYJNNEOXHDP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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